molecular formula C12H17ClN2O3 B11847373 tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate CAS No. 1346708-16-4

tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate

Cat. No.: B11847373
CAS No.: 1346708-16-4
M. Wt: 272.73 g/mol
InChI Key: DVRGJJXOKOCHAU-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate (CAS 1346708-16-4) is a high-value chemical building block with the molecular formula C12H17ClN2O3 and a molecular weight of 272.73 g/mol . This compound is a protected intermediate featuring a carbamate group (Boc) and a chloropyridine moiety, making it a versatile scaffold in medicinal chemistry and organic synthesis . The presence of both the ether-linked ethyl chain and the 4-chloropyridin-2-yl group suggests its primary application in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. Its structure is characterized by a calculated LogP of 2.5, indicating its relative hydrophobicity, which is a key parameter in drug design . Researchers utilize this compound for its reactive sites; the chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for further functionalization, while the Boc-protected amine can be readily deprotected to reveal a free amine for subsequent coupling reactions . It is recommended to store the product sealed in a dry environment, under an inert atmosphere at room temperature or between 2-8°C to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1346708-16-4

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

tert-butyl N-[2-(4-chloropyridin-2-yl)oxyethyl]carbamate

InChI

InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8-9(13)4-5-14-10/h4-5,8H,6-7H2,1-3H3,(H,15,16)

InChI Key

DVRGJJXOKOCHAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

One-Pot Carbamate Synthesis via CO₂ Utilization

The direct use of carbon dioxide as a carbonyl source offers an environmentally benign route to carbamates. Li et al. demonstrated that N,N,N',N'-tetramethylguanidine (TMG) catalyzes the reaction between amines, alkyl chlorides, and CO₂ at 70–80°C under ambient pressure. For tert-butyl derivatives, this method requires:

  • Molar ratio : Amine (e.g., tert-butylamine) to alkyl chloride (e.g., 2-chloroethyl ether precursor) at 3:1 to 4:1.

  • Solvent : Acetonitrile, enabling high solubility of CO₂.

  • Yield : 68.7–81.3% after 2–3 hours.

A modified continuous-flow approach by recent studies replaces TMG with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving 45–92% yields within minutes under mild conditions (25–50°C, 1 atm CO₂). This method is scalable but requires precise gas-liquid mixing for optimal carbamate formation.

Synthesis of the Chloropyridinyl Ether Moiety

Nucleophilic Aromatic Substitution

The 4-chloro-2-hydroxypyridine intermediate is typically prepared via chlorination of 2-hydroxypyridine using POCl₃ or SOCl₂. Subsequent etherification with 2-bromoethanol or 2-chloroethanol proceeds via:

  • Base : K₂CO₃ or triethylamine in polar aprotic solvents (e.g., DMF, acetonitrile).

  • Temperature : 50–80°C for 6–12 hours.

  • Challenges : Competing hydrolysis of the chloropyridine ring requires anhydrous conditions.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples 4-chloro-2-hydroxypyridine with 2-hydroxyethylcarbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers higher regioselectivity but incurs higher costs due to reagent consumption.

Coupling of Boc and Chloropyridinyl Components

Stepwise Protection-Etherification

A common industrial approach involves:

  • Boc Protection : Reacting 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0–5°C, yielding tert-butyl (2-hydroxyethyl)carbamate (89–93% yield).

  • Etherification : Coupling with 4-chloro-2-hydroxypyridine under Mitsunobu or nucleophilic conditions.

StepReagents/ConditionsYieldPurity
Boc ProtectionBoc₂O, THF/H₂O, 0°C89–93%>99%
EtherificationDEAD, PPh₃, 4Å MS75–82%98%

One-Pot Continuous Synthesis

Recent advances integrate carbamate formation and etherification in a continuous-flow reactor. Using DBU as a dual catalyst for CO₂ fixation and ether coupling, this method achieves 70–85% yields at 50°C with residence times under 30 minutes.

Challenges and Optimization

Steric Hindrance

The tert-butyl group imposes significant steric constraints, necessitating:

  • Excess Reagents : 1.5–2.0 equivalents of chloropyridine derivatives.

  • High-Temperature Phases : Short heating intervals (e.g., 60°C for 1 hour) to overcome activation barriers.

Purification

Chromatography-free purification is achieved via:

  • Crystallization : From ethyl acetate/hexane mixtures (3:1 v/v).

  • Aqueous Workup : Sequential washes with 5% HCl and saturated NaHCO₃ to remove unreacted amines.

Industrial and Regulatory Considerations

Scalability

Batch processes dominate industrial production, but continuous-flow systems reduce reaction times by 80% and solvent use by 40%. Pilot-scale trials report 12 kg/day output using DBU-mediated protocols .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while hydrolysis can produce the corresponding amine and alcohol.

Scientific Research Applications

tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and applications of tert-butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Core Key Applications/Synthesis Notes Reference
This compound (Target Compound) C₁₂H₁₇ClN₂O₃ 284.73 (calc.) 4-Cl-pyridin-2-yloxyethyl Pyridine Intermediate for kinase inhibitors or drug candidates [Hypothetical]
tert-Butyl 4-methylpyridin-2-ylcarbamate (I) C₁₁H₁₆N₂O₂ 208.26 4-methyl-pyridin-2-yl Pyridine Intermediate for p38 MAP kinase inhibitors; forms hydrogen-bonded dimers
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate C₁₁H₁₇N₃O₂ 223.27 6-amino-pyridin-2-yl + methylcarbamate Pyridine Synthesized via Pd-catalyzed coupling; used in aryl halide chemistry
tert-Butyl (2-chloropyrimidin-4-yl)carbamate C₉H₁₂ClN₃O₂ 229.66 2-Cl-pyrimidin-4-yl Pyrimidine Building block for nucleoside analogs or agrochemicals
tert-Butyl ((4-chloropyrimidin-2-yl)methyl)(methyl)carbamate C₁₁H₁₆ClN₃O₂ 265.72 4-Cl-pyrimidin-2-yl + methylcarbamate Pyrimidine Used in diagnostic libraries for reaction optimization
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate C₁₂H₁₉ClN₄O₃ 302.76 4-amino-6-Cl-pyrimidin-5-yloxyethyl + methyl Pyrimidine Potential kinase inhibitor; structural complexity for binding studies
tert-Butyl (4-bromopyridin-2-yl)carbamate C₁₀H₁₃BrN₂O₂ 273.13 4-Br-pyridin-2-yl Pyridine Bromine as a superior leaving group for cross-coupling reactions

Key Analysis

Heterocycle Core

  • Pyridine vs. Pyrimidine : The target compound and others like utilize a pyridine core, whereas pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties due to the additional nitrogen atom. Pyrimidines often engage in stronger hydrogen bonding, influencing solubility and target binding .

Substituent Effects Chlorine Position: The 4-Cl substituent in the target compound contrasts with 2-Cl in tert-butyl (2-chloropyridin-4-yl)carbamate . Positional isomerism alters steric hindrance and electronic distribution, affecting reactivity in substitution reactions. Functional Groups: Amino groups (e.g., ) enhance solubility and hydrogen-bonding capacity, while bromine () improves leaving-group ability in cross-coupling reactions.

Linker Flexibility

  • The ethoxyethyl chain in the target compound provides flexibility compared to rigid methyl or pyrimidine-linked groups (). This flexibility may enhance conformational adaptability in biological targets.

Applications Kinase Inhibitors: Compounds like are intermediates in kinase inhibitor synthesis, leveraging pyridine/pyrimidine cores for ATP-binding site interactions. Diagnostic Libraries: Pyrimidine derivatives () are used in reaction optimization libraries to assess synthetic methodologies.

Biological Activity

Tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate, also known as tert-butyl N-[2-(4-chloropyridin-2-yl)oxyethyl]carbamate, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClN2O3C_{12}H_{17}ClN_{2}O_{3}, with a molecular weight of approximately 272.73 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a chloropyridine ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures can exhibit enzyme inhibition and receptor binding capabilities, which may lead to therapeutic effects in various diseases .

Enzyme Inhibition

Studies have shown that derivatives of carbamate compounds can inhibit specific enzymes involved in disease pathways. For instance, the presence of the chloropyridine moiety may enhance binding affinity to target enzymes, potentially leading to effective inhibition . This suggests that this compound could be explored for its enzyme inhibitory properties in further research.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit selective antimicrobial activity against various pathogens. For example, studies on related compounds have demonstrated efficacy against Chlamydia trachomatis, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Study on Antichlamydial Activity

In a recent study focused on antichlamydial agents, researchers synthesized several analogues based on pyridine scaffolds. One notable finding was that certain compounds could impair the growth of C. trachomatis without affecting host cell viability. The selectivity for Chlamydia indicates a promising avenue for developing targeted therapies against this pathogen .

Toxicity Assessment

In assessing the toxicity of related compounds, it was found that while some exhibited mild toxicity towards mammalian cell lines, they were non-mutagenic in Drosophila melanogaster assays. This raises the potential for therapeutic applications while minimizing adverse effects .

Research Findings Summary Table

Study Findings Implications
Antichlamydial ActivityCompounds impaired C. trachomatis growth; selective for pathogenPotential for new treatments for chlamydial infections
Toxicity AssessmentMild toxicity observed; non-mutagenic in DrosophilaSupports safety profile for further development
Enzyme Inhibition StudiesEnhanced binding affinity noted with chloropyridine derivativesSuggests potential therapeutic applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate, and what reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, reacting 4-chloropyridin-2-ol with tert-butyl (2-bromoethyl)carbamate in the presence of a base (e.g., NaH or K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or THF). Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the nucleophile .
  • Data Consideration : Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, hexane/EtOAC gradient) typically achieves >90% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • ¹H/¹³C NMR : Look for the tert-butyl group (δ ~1.3–1.4 ppm, singlet in ¹H; δ ~28–30 ppm in ¹³C), pyridine ring protons (δ ~6.5–8.5 ppm), and carbamate NH (δ ~5–6 ppm, broad if not deuterated) .
  • IR : Carbamate C=O stretch (~1700–1750 cm⁻¹), pyridine ring vibrations (~1600 cm⁻¹) .
  • MS : Molecular ion peak [M+H]⁺ at m/z calculated for C₁₂H₁₆ClN₂O₃ (e.g., ~283.08) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Protocol :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis and purification .
  • Reactivity : Avoid strong acids/bases to prevent carbamate hydrolysis. Store under N₂ at 2–8°C in amber glass vials .
  • Waste Disposal : Neutralize with dilute HCl before disposal as hazardous organic waste .

Advanced Research Questions

Q. How does the electronic nature of the 4-chloropyridin-2-yl moiety influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The chlorine atom at the 4-position acts as a directing group, facilitating regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) suggest the C2-oxygen and C4-Cl create an electron-deficient pyridine ring, enhancing oxidative addition with Pd(0) catalysts .
  • Experimental Design : Use Pd(dba)₂/XPhos catalytic systems in THF at 80°C. Monitor regioselectivity via ¹H NMR (e.g., coupling at C5 vs. C6) .

Q. What strategies mitigate competing side reactions (e.g., carbamate cleavage) during functionalization of the ethoxyethyl linker?

  • Optimization :

  • Protection : Temporarily protect the carbamate with Boc-anhydride under basic conditions to prevent nucleophilic attack .
  • Solvent Choice : Use non-polar solvents (e.g., toluene) to minimize hydrolysis. Add molecular sieves to scavenge moisture .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor desired pathways over decomposition .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity or enzyme-binding affinity?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density distribution (e.g., carbamate’s electrophilicity) .
  • Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). Validate with MD simulations (AMBER) to assess binding stability .
    • Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data resolve structural ambiguities?

  • Crystallography : Slow vapor diffusion (hexane/DCM) promotes crystal growth. Use SHELXT for structure solution and OLEX2 for refinement .
  • Key Metrics : Confirm bond lengths (C-O ~1.36 Å, C-Cl ~1.73 Å) and dihedral angles (carbamate vs. pyridine plane) to validate stereoelectronic effects .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 70–85% yields for similar carbamates, while cites >90%. Resolution: Differences arise from purification methods (e.g., recrystallization vs. chromatography) .
  • Safety Data : classifies analogs as non-hazardous, while notes potential respiratory irritation. Resolution: Always treat carbamates as irritants and follow SDS guidelines .

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